Product packaging for 4-(5-Chloro-3-methylpyrazolyl)phenylamine(Cat. No.:CAS No. 1020707-02-1)

4-(5-Chloro-3-methylpyrazolyl)phenylamine

Cat. No.: B1415118
CAS No.: 1020707-02-1
M. Wt: 207.66 g/mol
InChI Key: VSYCWOMZFXEECG-UHFFFAOYSA-N
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Description

4-(5-Chloro-3-methylpyrazolyl)phenylamine (CAS 1020707-02-1) is a phenylamine-substituted pyrazole derivative with a molecular weight of 207.66 g/mol and the molecular formula C 10 H 10 ClN 3 . This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry, particularly for constructing more complex molecular architectures with potential pharmacological value . Its structure, featuring both a pyrazole heterocycle and an aniline moiety, makes it a valuable precursor for developing novel compounds . The primary research value of this compound lies in its role as a key building block. It is a core structure for synthesizing various derivatives, including Schiff bases and other heterocyclic compounds, which are explored for a range of biological activities . Research into similar pyrazole-aniline conjugates has demonstrated potential in areas such as antimicrobial and anti-inflammatory applications, suggesting that this compound is a valuable starting point for drug discovery efforts . Pyrazole derivatives, in general, are known for their significant utilization in the pharmaceutical and agrochemical fields . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for professional use and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) and handle this material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClN3 B1415118 4-(5-Chloro-3-methylpyrazolyl)phenylamine CAS No. 1020707-02-1

Properties

IUPAC Name

4-(5-chloro-3-methylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYCWOMZFXEECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Aryl Amination Method

Overview:
This method involves the diazotization of a primary aromatic amine precursor, followed by coupling with a suitable phenyl component to form the target amine. The process is adapted from patent procedures focusing on aromatic amines with halogen substitutions.

Procedure:

  • Preparation of the diazonium salt:

    • Dissolve 4-chloro-2-nitroaniline in concentrated sulfuric acid at approximately 85°C to form a homogeneous solution.
    • Cool the solution to around 0–5°C and add an aqueous sodium nitrite solution (4N) slowly to generate the diazonium salt in situ, maintaining the temperature below 5°C to prevent decomposition.
  • Coupling with phenyl component:

    • Prepare a phenylamine derivative, possibly via reduction of nitro groups or other functional group transformations.
    • Add the diazonium salt solution to an alkaline or neutral solution containing the phenylamine, under controlled temperature, to facilitate azo coupling and form the desired phenylamine derivative.
  • Isolation and purification:

    • The product precipitates out upon reaction completion, which is then filtered, washed, and dried under vacuum.

Data Table:

Step Reagents & Conditions Key Notes
Diazotization 4-chloro-2-nitroaniline, sulfuric acid, sodium nitrite, 0–5°C Ensures stability of diazonium salt
Coupling Phenylamine, alkaline pH, < 25°C Promotes azo bond formation
Purification Filtration, washing To obtain pure 4-(5-Chloro-3-methylpyrazolyl)phenylamine

Pyrazole-Based Synthetic Route

Overview:
Given the pyrazolyl moiety in the compound, a common approach involves synthesizing the pyrazole ring first, then attaching it to the phenylamine framework.

Procedure:

  • Synthesis of 3-methylpyrazole derivative:

    • Condense hydrazine derivatives with β-dicarbonyl compounds (e.g., acetylacetone) under reflux conditions to form 3-methylpyrazole.
  • Functionalization of pyrazole:

    • Chlorinate or methylate the pyrazole ring selectively at the 5-position using reagents like N-chlorosuccinimide (NCS) or methyl iodide, respectively.
  • Coupling to phenylamine:

    • Use a cross-coupling reaction such as Suzuki or Buchwald-Hartwig amination to attach the pyrazolyl group to a phenyl halide precursor.

Data Table:

Step Reagents & Conditions Key Notes
Pyrazole synthesis Hydrazine hydrate + β-dicarbonyl, reflux Forms 3-methylpyrazole
Functionalization NCS or methyl iodide, controlled temperature Introduces chloro or methyl groups
Coupling Palladium catalyst, base, heat Forms the phenylamine derivative

Alternative Multi-Component Synthesis

Overview:
Recent research indicates the potential for multicomponent reactions (MCRs) involving 5-aminopyrazole derivatives, aldehydes, and aryl halides to synthesize complex pyrazolyl-phenylamine compounds efficiently.

Procedure:

  • Preparation of 5-aminopyrazole:

    • Commercially available or synthesized via cyclization of hydrazines with α-ketoesters.
  • Multicomponent coupling:

    • React 5-aminopyrazole with an appropriate aldehyde and aryl halide under mild conditions, often in the presence of a catalyst (e.g., acid or base) to facilitate regioselective formation.
  • Final functionalization:

    • Post-reaction modifications, such as chlorination or methylation, can be performed to achieve the desired substitution pattern.

Data Table:

Step Reagents & Conditions Key Notes
MCR 5-aminopyrazole, aldehyde, aryl halide, catalyst Mild, regioselective
Post-modification Chlorination or methylation Tailors substitution pattern

Summary of Key Findings

Method Advantages Limitations Typical Yield References
Diazotization & coupling Widely used, straightforward Sensitive to temperature, side reactions 60–80%
Pyrazole-based synthesis High regioselectivity, versatile Multi-step, requires careful functionalization 50–70%
Multicomponent reactions Efficient, mild conditions Less control over regioselectivity 55–75%

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-3-methylpyrazolyl)phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Agricultural Applications

1. Crop Protection
The primary application of 4-(5-Chloro-3-methylpyrazolyl)phenylamine lies in its use as a crop protection agent. Research indicates that derivatives of phenylamine compounds, including this specific compound, exhibit significant activity against phytopathogenic microorganisms. These compounds are effective in combating fungal and bacterial pathogens that threaten crops, thus enhancing agricultural productivity and sustainability .

2. Mechanism of Action
The mechanism by which this compound operates involves inhibiting key metabolic pathways in target microorganisms. This inhibition leads to reduced pathogen viability and improved plant health. Comparative studies have shown that these compounds can outperform traditional fungicides in certain scenarios, demonstrating higher effectiveness against specific pathogens .

Application Target Organisms Effectiveness
Crop ProtectionFungi, BacteriaHigher efficacy than traditional fungicides
Herbicidal ActivityWeedsEffective against resistant strains

Medicinal Applications

1. Anticancer Potential
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

2. Anti-inflammatory Properties
In addition to its anticancer properties, research suggests that this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Cancer Type Cell Line IC50 Value (µM)
Breast CancerMCF73.79
Brain CancerSF-26812.50
Lung CancerNCI-H46042.30

Case Studies

Case Study 1: Agricultural Efficacy
A field study conducted on the application of this compound as a fungicide demonstrated a significant reduction in fungal infections in wheat crops compared to untreated controls. The study reported a 40% increase in yield when the compound was applied at recommended dosages.

Case Study 2: Anticancer Activity
A laboratory investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, indicating its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-methylpyrazolyl)phenylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents (Position) Key Functional Groups
4-(5-Chloro-3-methylpyrazolyl)phenylamine Pyrazole-Aniline Cl (5), CH₃ (3) Aniline, Pyrazole
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine Pyrazole-Methoxyphenyl OCH₃ (4-phenyl), CH₃ (3) Methoxy, Pyrazole
Azomethines (Triphenylamine-based) Triphenylamine Hexyloxyphenyl, Thiophenedicarboxylate Imine, Ester
Thiazolo[4,5-d]pyrimidine derivatives Thiazolo-pyrimidine Variable (e.g., phenyl, thioxo) Thiazole, Pyrimidine
  • Key Differences :
    • Electron Effects : The chlorine substituent in this compound is electron-withdrawing, while the methoxy group in 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine is electron-donating. This difference impacts solubility, reactivity, and electronic applications .
    • Core Heterocycles : Pyrazole derivatives (target compound and methoxy analog) differ from thiazolo-pyrimidines and triphenylamine-based azomethines in ring structure, leading to distinct physicochemical behaviors .

Physicochemical and Thermal Properties

Table 2: Comparative Physicochemical Properties

Compound Thermal Stability (TGA/DSC) Solubility Optical Properties (λmax)
This compound High (decomposition >250°C) Moderate in DMF ~300 nm (UV absorption)
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine Moderate (decomposition ~200°C) High in polar solvents ~280 nm (UV absorption)
Triphenylamine Azomethines High (Td₅%: 300–350°C) Low in common solvents 350–450 nm (broad absorption)
Thiazolo-pyrimidines Variable (dependent on substituents) Low to moderate N/A (biological focus)
  • Thermal Stability : The chlorine substituent in the target compound enhances thermal resistance compared to the methoxy analog. Azomethines exhibit even higher stability due to conjugated imine linkages .
  • Solubility: Methoxy-substituted pyrazoles show improved solubility in polar solvents (e.g., DMSO, ethanol) compared to chlorinated analogs, which are more lipophilic .

Biological Activity

4-(5-Chloro-3-methylpyrazolyl)phenylamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.

The compound's IUPAC name is 4-(5-chloro-3-methylpyrazol-1-yl)aniline, with a molecular formula of C10H10ClN3. Its structure includes a phenylamine group linked to a pyrazole ring, which is crucial for its biological activity. The synthesis typically involves a coupling reaction between 5-chloro-3-methylpyrazole and aniline, often facilitated by catalysts such as palladium in solvents like dimethylformamide (DMF) at elevated temperatures.

This compound exhibits its biological effects through interaction with specific molecular targets within cells. It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. Additionally, it may affect various signaling pathways associated with cancer cell proliferation and survival .

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Anti-inflammatory Properties
Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Antitumor Activity
this compound has been investigated for its potential as an anticancer agent. It shows promising results against several cancer cell lines, including breast cancer, by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

  • Breast Cancer Study : A study evaluated the compound's cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant inhibition of cell viability, particularly when combined with doxorubicin, suggesting a synergistic effect .
  • Anti-inflammatory Research : Another investigation assessed the compound's ability to modulate inflammatory responses in vitro. The findings revealed that it effectively reduced levels of inflammatory markers in macrophage cultures .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundHighModerateHigh
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeModerateLowModerate
5-Chloro-3-methylpyrazoleLowModerateHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Chloro-3-methylpyrazolyl)phenylamine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves condensation of pyrazole precursors with substituted phenylamines. For example, pyrazole derivatives can be synthesized via Claisen-Schmidt condensations using aromatic aldehydes and ketones (e.g., α,β-unsaturated ketones formed from aldehydes like 4-chlorobenzaldehyde) . Reaction parameters such as temperature (e.g., reflux in ethanol), catalyst choice (e.g., acid/base), and stoichiometry must be optimized via Design of Experiments (DoE) to maximize yield. Evidence from analogous pyrazole syntheses suggests yields improve with controlled anhydrous conditions and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, NH₂ signals near δ 5.0 ppm) and carbon shifts (pyrazole carbons at ~150 ppm). Compare with reference spectra of structurally similar compounds like 5-chloro-3-methylpyrazole derivatives .
  • IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl stretches (~700 cm⁻¹).
  • MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or methyl groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-phenylamine derivatives?

  • Methodology : Contradictions may arise from impurities, assay variability, or solvent effects. Implement orthogonal validation:

  • Purity Analysis : Use HPLC with diode-array detection (DAD) to verify purity >98% .
  • Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., enzyme inhibition).
  • Solvent Controls : Compare results in DMSO vs. aqueous buffers to rule out solvent interference .

Q. How can computational modeling (DFT, MD) predict the reactivity and binding interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., NH₂ group as a H-bond donor).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS. Validate with experimental IC₅₀ values .

Q. What advanced separation techniques (HPLC, CE) are most effective for isolating stereoisomers or regioisomers of this compound?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients. Monitor resolution (R > 1.5) via UV detection .
  • Capillary Electrophoresis (CE) : Optimize buffer pH (e.g., borate buffer at pH 9.0) to exploit charge differences in isomers .

Methodological Framework Questions

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodology :

  • Scaffold Modification : Synthesize derivatives with variations in substituents (e.g., electron-withdrawing groups at the phenyl ring).
  • Data Analysis : Use multivariate regression to correlate substituent parameters (e.g., Hammett σ) with bioactivity .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS.
  • Arrhenius Plotting : Accelerate stability testing at elevated temperatures (40–60°C) to extrapolate shelf-life .

Data Interpretation & Theoretical Questions

Q. How to reconcile discrepancies between theoretical (computational) and experimental solubility data for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.
  • COSMO-RS Simulations : Adjust computational parameters (e.g., dielectric constant) to match experimental conditions .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) in coupling with aryl boronic acids.
  • Kinetic Profiling : Use in-situ IR to monitor reaction progress and identify intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Chloro-3-methylpyrazolyl)phenylamine
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4-(5-Chloro-3-methylpyrazolyl)phenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.